molecular formula C10H22O3Si B13335024 (3R,4R)-4-[(tert-butyldimethylsilyl)oxy]oxolan-3-ol

(3R,4R)-4-[(tert-butyldimethylsilyl)oxy]oxolan-3-ol

Cat. No.: B13335024
M. Wt: 218.36 g/mol
InChI Key: YSNOZTORLKKZMT-RKDXNWHRSA-N
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Description

(3R,4R)-4-[(tert-butyldimethylsilyl)oxy]oxolan-3-ol is a chiral compound that belongs to the class of oxolanes. It is characterized by the presence of a tert-butyldimethylsilyl (TBS) protecting group attached to the oxygen atom at the 4-position of the oxolane ring. This compound is of significant interest in organic synthesis due to its utility as an intermediate in the preparation of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-[(tert-butyldimethylsilyl)oxy]oxolan-3-ol typically involves the protection of the hydroxyl group in oxolane derivatives. One common method is the reaction of (3R,4R)-oxolan-3,4-diol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-[(tert-butyldimethylsilyl)oxy]oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxolane ring into other functional groups.

    Substitution: The TBS group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like fluoride ions (e.g., tetrabutylammonium fluoride) to remove the TBS group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxolane ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3R,4R)-4-[(tert-butyldimethylsilyl)oxy]oxolan-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound serves as a building block in the preparation of biologically active molecules and probes for studying biochemical pathways.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4R)-4-[(tert-butyldimethylsilyl)oxy]oxolan-3-ol involves its role as a protecting group in organic synthesis. The TBS group stabilizes the hydroxyl functionality, preventing unwanted side reactions during synthetic transformations. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-[(tert-butyldiphenylsilyl)oxy]oxolan-3-ol: Similar structure but with a tert-butyldiphenylsilyl group instead of a tert-butyldimethylsilyl group.

    (3R,4R)-4-[(trimethylsilyl)oxy]oxolan-3-ol: Contains a trimethylsilyl group instead of a tert-butyldimethylsilyl group.

Uniqueness

The uniqueness of (3R,4R)-4-[(tert-butyldimethylsilyl)oxy]oxolan-3-ol lies in its specific steric and electronic properties conferred by the tert-butyldimethylsilyl group. This makes it particularly useful in protecting hydroxyl groups during complex synthetic sequences, offering stability and ease of removal under mild conditions.

Properties

Molecular Formula

C10H22O3Si

Molecular Weight

218.36 g/mol

IUPAC Name

(3R,4R)-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol

InChI

InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)13-9-7-12-6-8(9)11/h8-9,11H,6-7H2,1-5H3/t8-,9-/m1/s1

InChI Key

YSNOZTORLKKZMT-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1COC[C@H]1O

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1COCC1O

Origin of Product

United States

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